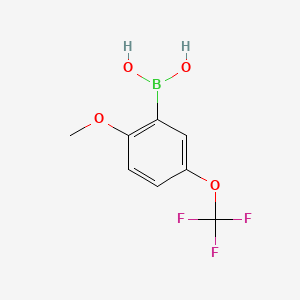

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDNMFGRXYPDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623852 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290832-43-8 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid

Foreword for the Advanced Researcher

Welcome to a comprehensive exploration of this compound, a key building block in modern medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's synthesis, characterization, and application. We move beyond simple protocols to dissect the underlying principles, offering insights into the causality behind experimental choices and the self-validating systems that ensure scientific integrity. The strategic incorporation of methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups makes this molecule a highly valuable asset for developing next-generation therapeutics, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This document serves as both a detailed procedural manual and a reference for the critical thinking required in advanced organic synthesis.

Strategic Importance in Medicinal Chemistry

This compound is a specialized arylboronic acid designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] Its utility stems from the unique electronic and steric properties conferred by its substituents.

-

The Boronic Acid Moiety: This functional group is the reactive handle for forming new carbon-carbon bonds, enabling the construction of complex biaryl structures, which are common motifs in pharmaceuticals.[6][7][8]

-

The Trifluoromethoxy (-OCF₃) Group: This substituent is of paramount importance in modern drug design.[1] Compared to a simple methoxy group, the -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic nature of the aromatic ring. Its inclusion in a drug candidate has been shown to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity with biological targets.[1][9]

-

The Methoxy (-OCH₃) Group: Positioned ortho to the boronic acid, the methoxy group influences the reactivity and conformation of the molecule. It can participate in intramolecular interactions and affect the molecule's overall polarity and solubility.[2]

The combination of these features makes this compound an indispensable reagent for synthesizing novel compounds in oncology, neuroscience, and infectious disease research.

Synthesis Pathway: From Precursor to Product

The synthesis of arylboronic acids is most commonly achieved via a lithium-halogen exchange reaction on an appropriate aryl halide, followed by quenching the resulting aryllithium species with a trialkyl borate. This methodology offers a reliable and scalable route to the desired product.

Proposed Synthetic Workflow

The logical precursor for this synthesis is 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene. The workflow involves three critical stages: lithiation, borylation, and acidic workup.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous substituted phenylboronic acids and represents a robust starting point.[10]

Materials:

-

1-Bromo-2-methoxy-5-(trifluoromethoxy)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane

-

Trimethyl borate (B(OMe)₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add the starting material, 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene (1.0 eq), to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This step generates a highly reactive aryllithium intermediate. The extremely low temperature is critical to prevent side reactions and decomposition.

-

Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (approx. 1.5 eq) dropwise. The addition is often exothermic and must be controlled. Stir the mixture for 1-2 hours at -78 °C. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate to form a stable boronate ester complex.[10]

-

Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl or 1M HCl.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

-

Isolation: The resulting crude solid is typically triturated or washed with a non-polar solvent like hexanes to remove non-polar impurities. The final product, this compound, is collected by filtration and dried under vacuum.

Mechanistic Considerations and Trustworthiness

The protocol's integrity relies on stringent control over reaction conditions.

-

Anhydrous Conditions: Organolithium reagents and borate esters are highly sensitive to moisture. Water will protonate the aryllithium intermediate, leading back to the starting material and significantly reducing the yield.

-

Inert Atmosphere: Oxygen can react with the aryllithium intermediate, leading to oxidative side products.

-

Temperature Control: Low temperatures (-78 °C) are essential to prevent the decomposition of the thermally unstable aryllithium species and to control the selectivity of the reaction.

Comprehensive Characterization

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and physical methods provides a complete analytical picture.

Caption: Structure of this compound.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for the title compound.

| Analytical Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.8 ppm (Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~10-12 ppm (br s, 2H, -B(OH)₂) | Confirms the presence and connectivity of aromatic and methoxy protons. The boronic acid protons are broad and may exchange with solvent. |

| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm (C-O), ~110-130 ppm (Ar-C), ~121 ppm (q, -OCF₃), ~56 ppm (-OCH₃) | Maps the carbon skeleton of the molecule. The quartet for the -OCF₃ carbon is a key indicator. |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -58 to -60 ppm (s, 3F) | A singlet in this region is characteristic of the -OCF₃ group, providing strong evidence of its presence.[11] |

| ¹¹B NMR | Chemical Shift (δ) | ~28-30 ppm (br s) | Confirms the trigonal planar geometry of the boronic acid. A broad signal is typical due to quadrupolar relaxation.[11] |

| Mass Spec (ESI-MS) | m/z | [M-H]⁻ or formation of adducts | Confirms the molecular weight of the compound. |

| FT-IR | Wavenumber (cm⁻¹) | ~3200-3600 (br, O-H), ~1350 (B-O), ~1250 (C-O-C), ~1160-1210 (C-F) | Identifies key functional groups through their characteristic vibrational frequencies. |

| Melting Point | Range (°C) | Sharp, defined range | A narrow melting point range is a strong indicator of high purity. |

Characterization Workflow

Caption: A logical workflow for the complete characterization of the final product.

Stability, Handling, and Storage

Boronic acids require careful handling and storage to maintain their integrity.[7][12] While more stable than many other organometallic reagents, they are susceptible to specific decomposition pathways.[13]

Handling:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Avoid creating dust; boronic acid powders can be irritants.[14]

Storage:

-

Store in a tightly sealed container to prevent moisture absorption.[12]

-

Keep in a cool, dry place, away from direct sunlight. Refrigeration is recommended.[14]

-

For long-term storage, an inert atmosphere (e.g., under argon) is ideal to prevent slow oxidation.[14]

Decomposition Pathways:

-

Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This is often accelerated by aqueous or protic conditions.[13]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine. This process is often reversible upon exposure to water.[13][15]

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation forges a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][5][6][16]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts, making it a cornerstone of modern pharmaceutical synthesis.[4][5]

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.

- Organic Chemistry Portal. Suzuki Coupling.

- Lab Alley. How to Store Boric Acid.

- BYJU'S. Suzuki coupling reaction.

- BenchChem. Understanding Boronic Acids: Properties, Handling, and Sourcing.

- Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8.

- U.S. Borax.

- BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.

- MySkinRecipes. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.

- PubMed. Arylboronic acid chemistry under electrospray conditions.

- Domagalska, J., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(22), 5499.

- MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.

- DRUG REGULATORY AFFAIRS INTERN

- ChemicalBook. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis.

- Fisher Scientific.

- Wikipedia. Suzuki reaction.

- MDPI.

- BenchChem. Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. mt.com [mt.com]

- 5. byjus.com [byjus.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. nbinno.com [nbinno.com]

- 8. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

- 9. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]

- 10. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. laballey.com [laballey.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid

Introduction

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound of increasing interest to researchers in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, imparts a distinct electronic character that influences its reactivity and physical properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its behavior and equipping researchers with the foundational knowledge for its effective application. While experimental data for this specific molecule is limited, this paper will draw upon data from structurally analogous compounds and established principles of physical organic chemistry to provide a robust profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine these key properties in their own laboratories.

Chemical Identity and Molecular Structure

This compound is a white to off-white solid at room temperature. The accurate determination of its fundamental properties begins with a clear understanding of its chemical identity.

| Property | Value | Source |

| IUPAC Name | (2-Methoxy-5-(trifluoromethoxy)phenyl)boronic acid | - |

| CAS Number | 290832-43-8 | [1][2] |

| Molecular Formula | C₈H₈BF₃O₄ | [1][2] |

| Molecular Weight | 235.95 g/mol | [1] |

| Purity | Typically ≥98% | [2] |

| Canonical SMILES | COC1=CC(B(O)O)=C(OC(F)(F)F)C=C1 | - |

The molecular structure features a phenyl ring substituted with a boronic acid group at the 1-position, a methoxy group at the 2-position, and a trifluoromethoxy group at the 5-position. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group is expected to significantly influence the acidity of the boronic acid moiety and the electron density of the aromatic ring.

Physical Properties

A thorough understanding of the physical properties of a compound is critical for its handling, formulation, and application in chemical reactions.

Melting Point

The melting point of a crystalline solid provides a useful indication of its purity. While the experimental melting point of this compound has not been reported in the reviewed literature, an estimation can be made by examining structurally similar compounds.

| Compound | CAS Number | Melting Point (°C) |

| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | 240139-82-6 | 144-148 |

| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | 871332-97-7 | 157-162 |

| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | 123-127 |

Given these values, it is reasonable to predict that the melting point of this compound will likely fall within the range of 120-160 °C . Impurities will typically lead to a depression and broadening of the melting point range.[3]

Solubility

The solubility of a boronic acid is a crucial parameter for its use in solution-phase reactions, such as the Suzuki-Miyaura coupling. Phenylboronic acids generally exhibit good solubility in polar organic solvents.[4][5]

Expected Solubility Profile:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone).[4][5]

-

Low Solubility: Apolar hydrocarbons (e.g., hexanes, methylcyclohexane).[4][5]

-

Aqueous Solubility: The aqueous solubility of boronic acids is often low but can be influenced by pH.[6] The solubility is expected to increase at pH values above the compound's pKa due to the formation of the more polar boronate anion.

Acidity (pKa)

The Lewis acidity of the boron center, quantified by the pKa, is a defining characteristic of a boronic acid. It governs the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species. This equilibrium is fundamental to its reactivity in cross-coupling reactions and its interactions with diols.

While the experimental pKa of this compound is not available, we can predict its acidity based on the electronic effects of its substituents. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the inductive effect of the fluorine atoms, which generally increases the acidity (lowers the pKa) of phenylboronic acids.[7] Conversely, the methoxy (-OCH₃) group is electron-donating through resonance, which would be expected to decrease acidity (increase the pKa).

A study on (trifluoromethoxy)phenylboronic acid isomers found that the pKa is influenced by the position of the -OCF₃ group.[7] For meta and para isomers, the pKa values are about one unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[7] The predicted pKa for the closely related 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is 7.57.[8] Given the similar electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups, the pKa of this compound is likely to be in a similar range, approximately 7.5 to 8.0 .

The Hammett equation provides a framework for quantifying the effect of substituents on the acidity of phenylboronic acids, with the reaction constant (ρ) being around 2.1, indicating a significant sensitivity to substituent electronic effects.[9]

Stability and Reactivity

Boronic acids are generally stable compounds, but they can undergo certain characteristic reactions.

-

Dehydration to Boroxines: Like other boronic acids, this compound is susceptible to reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This process can occur upon heating or in non-aqueous, non-protic solvents and can sometimes complicate analysis by mass spectrometry.[10] The addition of water can readily hydrolyze the boroxine back to the boronic acid.

-

Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly at physiological pH.[7] The electron-withdrawing nature of the trifluoromethoxy group is expected to decrease the electron density at the boron center, which may enhance its stability towards oxidation compared to electron-rich phenylboronic acids.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the boronic acid hydroxyl protons (a broad singlet which is exchangeable with D₂O). The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. Signals for the methoxy and trifluoromethoxy carbons will also be present.

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A single, broad signal is expected in the range of 28-34 ppm, which is typical for a tricoordinated boron atom in a boronic acid.[11]

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the -OCF₃ group. Long-range couplings to aromatic protons may be observed, potentially resulting in a more complex multiplet.[11] The chemical shift will be characteristic of the trifluoromethoxy group attached to an aromatic ring.[12][13]

Mass Spectrometry (MS)

Analysis of boronic acids by mass spectrometry can be challenging due to their tendency to dehydrate and form boroxines.[10] Techniques such as electrospray ionization (ESI) in negative mode are often employed, where the [M-H]⁻ ion can be observed.[14][15] The use of specific matrices like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS can facilitate the formation of adducts, leading to higher quality spectra without the need for prior derivatization.[10]

Experimental Protocols

For researchers who wish to determine the physicochemical properties of this compound or similar novel compounds, the following established protocols are provided.

Protocol for Melting Point Determination

This protocol utilizes the capillary method, a standard technique for determining the melting point of a solid organic compound.[3][16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[6][17]

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 2, 5, 7.4, 9)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of the boronic acid to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid should be visible.

-

Seal the vials tightly and place them on the shaker.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a known volume of the appropriate buffer.

-

Determine the concentration of the dissolved boronic acid in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

-

Calculate the solubility in mg/mL or mol/L for each pH value.

Caption: Shake-Flask Solubility Determination Workflow.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[18][19][20]

Equipment:

-

Autotitrator or a pH meter with a high-precision electrode

-

Stir plate and stir bar

-

Burette

-

Standardized solutions of NaOH (e.g., 0.1 M, carbonate-free) and HCl (e.g., 0.1 M)

-

Beaker or titration vessel

Procedure:

-

Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but this will yield an apparent pKa.[20]

-

Place the solution in the titration vessel with a stir bar and immerse the pH electrode.

-

If titrating the acidic form, begin titrating with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

For more accurate determination, plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence point.

-

Perform multiple titrations to ensure the reliability of the results.[19]

Caption: Potentiometric Titration Workflow for pKa.

Conclusion

This compound is a valuable building block in contemporary organic chemistry. While a complete set of experimentally determined physicochemical data is not yet available in the public domain, this guide has provided a detailed profile based on established chemical principles and data from analogous structures. The provided protocols offer a clear pathway for researchers to elucidate these critical parameters, thereby facilitating the compound's effective and safe use in the laboratory. As this and similar fluorinated boronic acids see wider application, a more complete experimental characterization will undoubtedly emerge, further enhancing their utility in the development of novel pharmaceuticals and functional materials.

References

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

-

High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]

-

Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

Melting point determination. Unknown Source. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

Determination of Melting Point. Unknown Source. [Link]

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Universitas Airlangga. [Link]

-

To determine the melting point of given organic compound. BYJU'S. [Link]

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

-

To determine the melting point of given organic compound. MedPharma. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]

-

This compound. BIOFOUNT. [Link]

-

Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

CAS 290832-43-8 | this compound. Yick-Vic. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Examples of fluorinated aromatic residues utilized in ¹⁹F NMR studies... ResearchGate. [Link]

-

Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]

-

(2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. MySkinRecipes. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Semantic Scholar. [Link]

Sources

- 1. 290832-43-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. mdpi.com [mdpi.com]

- 8. 2-METHOXY-5-TRIFLUOROMETHYLPHENYLBORONIC ACID CAS#: 240139-82-6 [m.chemicalbook.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. medpharma12.com [medpharma12.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. metrohm.com [metrohm.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

"2-Methoxy-5-(trifluoromethoxy)phenylboronic acid CAS number and structure"

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid and Its Analogue

A Note on Chemical Specificity: Trifluoromethoxy vs. Trifluoromethyl

In the realm of chemical synthesis and drug discovery, precision in molecular structure is paramount. This guide addresses "this compound." However, it is crucial to distinguish this compound from its close, and more commercially prevalent, analogue: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid . The key distinction lies in the substituent at the 5-position of the phenyl ring: a trifluoromethoxy group (-OCF3) versus a trifluoromethyl group (-CF3). While both groups are fluorine-containing and electron-withdrawing, the presence of an oxygen atom in the trifluoromethoxy group significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule.[1]

This guide will primarily focus on the readily available data for 2-Methoxy-5-(trifluoromethyl)phenylboronic acid (CAS Number: 240139-82-6) , as it is well-documented in commercial and research databases.[2][3][4] We will then extrapolate the expected properties and reactivity of the titular "this compound" based on established principles of physical organic chemistry and data on other trifluoromethoxy-substituted phenylboronic acids.

Core Compound Profile: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid

| Property | Value | Source |

| CAS Number | 240139-82-6 | [2][3] |

| Molecular Formula | C8H8BF3O3 | [2][4] |

| Molecular Weight | 219.95 g/mol | [2][5] |

| Synonyms | (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid, 5-(Trifluoromethyl)-2-methoxyphenylboronic acid | [6] |

| Physical State | Solid | [7] |

Chemical Structure

Caption: Structure of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.

Synthesis and Physicochemical Properties

Phenylboronic acids are typically synthesized from the corresponding aryl halide (e.g., a bromo- or iodo-substituted benzene derivative) via a lithium-halogen exchange followed by reaction with a trialkyl borate, such as trimethyl borate.[8][9]

The trifluoromethyl group is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid.[10][11] This enhanced acidity can influence the compound's reactivity in cross-coupling reactions and its interaction with biological targets. The trifluoromethoxy group is also electron-withdrawing, though the effect can be modulated by the resonance donation from the oxygen atom.[10] Both substituents significantly increase the lipophilicity of the parent molecule, a property often sought in drug design to improve membrane permeability.[1][12]

Applications in Research and Development

Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a versatile method for constructing complex biaryl structures.[13] These motifs are central to many pharmaceuticals, agrochemicals, and functional materials.[13][14]

The presence of the trifluoromethyl or trifluoromethoxy group makes these reagents particularly valuable for introducing fluorine into target molecules. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][11][12]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[13]

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol and should be optimized for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

2-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide, boronic acid, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[5][15][16]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][15] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][15] Some boronic acids can be sensitive to air and moisture.

-

First Aid:

Always consult the specific Material Safety Data Sheet (MSDS) for the compound before use.[5][15][16][17][18]

Conclusion

2-Methoxy-5-(trifluoromethyl)phenylboronic acid and its trifluoromethoxy analogue are valuable reagents in organic synthesis, particularly for the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling. The presence of the fluorinated substituent offers a strategic advantage in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. While data for the trifluoromethoxy derivative is less common, its reactivity can be predicted to be similar to its trifluoromethyl counterpart, with subtle but potentially significant differences in its electronic and steric profile. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application in research and development.

References

- Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.

- Frontier Specialty Chemicals. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.

- CymitQuimica. (n.d.). 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid.

- MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.

- ChemicalBook. (2023). 2-FLUORO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID - Safety Data Sheet.

- Synquest Labs. (n.d.). Safety Data Sheet: 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid.

- Achmem. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.

- Fisher Scientific. (2010). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.

- Fisher Scientific. (2010). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid, 97%.

- Chemrio. (n.d.). 2-Methoxy-5-trifluoromethylphenylboronic acid; 5-(TRIFLUOROMETHYL).

- (Reference details not fully available

- ChemicalBook. (n.d.). 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

- BenchChem. (n.d.). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.

- MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]

- 4. achmem.com [achmem.com]

- 5. fishersci.com [fishersci.com]

- 6. (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid; 2-Methoxy-5-trifluoromethylphenylboronic acid; 5-(TRIFLUOROMETHYL)-2-METHOXYPHENYLBORONIC ACID; 2-Methoxy-5-(trifluoromethyl)benzeneboronic acid | Chemrio [chemrio.com]

- 7. 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic ac… [cymitquimica.com]

- 8. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group on a phenylboronic acid scaffold, imparts specific reactivity and properties that are highly sought after in the synthesis of complex organic molecules. Phenylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, making this particular boronic acid an invaluable tool in the development of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the spectral characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections detail not just the expected spectral data but also the underlying principles and experimental considerations, ensuring a thorough understanding for researchers at all levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 3H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~8.0-8.5 | br s | 2H | B(OH )₂ |

Interpretation and Rationale:

The aromatic region will display a complex multiplet for the three protons on the phenyl ring. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern. The proton ortho to the boronic acid group is expected to be the most deshielded. The methoxy group protons will appear as a sharp singlet around 3.9 ppm. The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent. Deuterium exchange with D₂O can be used to confirm the assignment of the B(OH)₂ protons, as the peak will disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C -OCH₃ |

| ~148 (q, J ≈ 257 Hz) | C -OCF₃ |

| ~135 | C -B(OH)₂ |

| ~110-130 | Ar-C |

| ~56 | -OC H₃ |

| ~121 (q, J ≈ 257 Hz) | -OC F₃ |

Interpretation and Rationale:

The carbon attached to the methoxy group will be significantly deshielded due to the electronegativity of the oxygen atom. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 257 Hz[1]. The carbon atom directly bonded to the boron atom will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region. The methoxy carbon will resonate at a characteristic upfield position. The trifluoromethyl carbon will also appear as a quartet with a large ¹JCF.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Interpretation and Rationale:

The trifluoromethoxy group will give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is characteristic for the -OCF₃ group and is sensitive to the electronic environment of the aromatic ring[1][2].

¹¹B NMR Spectroscopy

¹¹B NMR is essential for characterizing organoboron compounds.

Expected ¹¹B NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~28-30 | br s | B (OH)₂ |

Interpretation and Rationale:

The ¹¹B NMR spectrum of a phenylboronic acid typically shows a broad singlet in the region of 28-30 ppm, characteristic of a trigonal planar boron atom[3]. The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high-sensitivity experiment and typically requires fewer scans.

-

¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. A wider spectral width may be necessary.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (B(OH )₂) |

| 3050-3000 | Medium | Ar C-H stretch |

| 2950-2850 | Medium | C-H stretch (-OC H₃) |

| 1600-1450 | Strong | C=C stretch (aromatic) |

| 1380-1330 | Strong | B-O stretch |

| 1250-1000 | Strong | C-O stretch (-OC H₃, -OC F₃) |

| 1200-1100 | Strong | C-F stretch (-OC F₃) |

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the boronic acid hydroxyl groups. The aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to strong bands in the 1600-1450 cm⁻¹ region. The B-O stretching vibration is a key diagnostic peak for boronic acids and appears around 1350 cm⁻¹. The C-O stretching vibrations of the methoxy and trifluoromethoxy groups, along with the C-F stretching vibrations, will result in a complex and strong absorption pattern in the fingerprint region (1300-1000 cm⁻¹).

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected MS Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| [M]⁺ | Moderate | Molecular Ion |

| [M-H₂O]⁺ | High | Loss of water |

| [M-B(OH)₂]⁺ | Moderate | Loss of boronic acid group |

| [M-OCH₃]⁺ | Moderate | Loss of methoxy group |

| [M-OCF₃]⁺ | Moderate | Loss of trifluoromethoxy group |

Interpretation and Rationale:

In electron ionization mass spectrometry, the molecular ion peak ([M]⁺) corresponding to the exact mass of this compound should be observed. A prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺) is a common fragmentation pathway for boronic acids. Other significant fragments will arise from the cleavage of the substituents from the aromatic ring, such as the loss of the boronic acid group, the methoxy group, or the trifluoromethoxy group. The isotopic pattern of boron (¹⁰B and ¹¹B) may also be observable in high-resolution mass spectra.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for NMR, IR, and MS data acquisition.

Caption: Workflow for NMR data acquisition and analysis.

Caption: Workflow for IR data acquisition and analysis.

Caption: Workflow for MS data acquisition and analysis.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides unambiguous structural confirmation and is essential for quality control in its synthesis and application. This guide has detailed the expected spectral data, the rationale behind the observations, and the standardized experimental protocols. By following these methodologies, researchers can confidently characterize this important building block and advance their work in drug discovery and materials science.

References

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Smith, G. A., & Smith, J. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3845–3851. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid

Introduction: A Versatile Reagent in Modern Organic Synthesis

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a sophisticated building block in the arsenal of the modern medicinal and materials chemist. Its unique trifunctional substitution pattern—a boronic acid for versatile carbon-carbon bond formation, an ortho-methoxy group to modulate reactivity and conformation, and a para-trifluoromethoxy group for tuning electronic properties and metabolic stability—renders it a highly valuable reagent. This guide provides an in-depth analysis of its reactivity profile, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and offers critical insights into its stability, handling, and storage to ensure reproducible and successful outcomes in research and development.

The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The methoxy group, on the other hand, can influence the regioselectivity of reactions and the conformational preferences of the resulting biaryl products. Understanding the interplay of these substituents is paramount for the effective utilization of this boronic acid.

Chemical Reactivity: A Focus on Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern biaryl synthesis. The reactivity of this boronic acid is governed by a delicate balance of steric and electronic effects imparted by its substituents.

Mechanistic Insights: The Role of Substituents

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid play a crucial role, particularly in the transmetalation step.

-

The Methoxy Group (-OCH₃): Positioned ortho to the boronic acid, the methoxy group is electron-donating through resonance. This increases the electron density on the ipso-carbon, which can facilitate the transmetalation step by enhancing the nucleophilicity of the organic group being transferred to the palladium center. However, the ortho-position also introduces steric hindrance, which can potentially slow down the reaction rate. In some cases, the oxygen of the methoxy group can coordinate to the palladium center, influencing the geometry of the transition state and potentially affecting the regioselectivity and atropisomerism of the product.[1][2]

-

The Trifluoromethoxy Group (-OCF₃): Located para to the boronic acid, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect decreases the electron density of the aromatic ring, which can modulate the overall reactivity. While generally electron-withdrawing groups can decrease the rate of transmetalation, the overall electronic character of the ring is a combination of both the methoxy and trifluoromethoxy groups' effects.

The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment that influences the reactivity of the C-B bond.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established procedures for similar boronic acids.[3][4]

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%) in a small amount of the degassed solvent mixture.

-

Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling: Ensuring Reagent Integrity

The stability of boronic acids is a critical factor for achieving reproducible results. This compound, like other boronic acids, is susceptible to several degradation pathways.

Key Degradation Pathways

-

Protodeboronation: This is a common side reaction in which the C-B bond is cleaved and replaced with a C-H bond. This process can be catalyzed by acid, base, or certain metals and is often exacerbated by the presence of water and elevated temperatures. The electronic nature of the substituents can influence the rate of protodeboronation.

-

Oxidation: Boronic acids can be oxidized, particularly in solution. This degradation pathway can be minimized by storing the compound under an inert atmosphere and away from light.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic anhydride called a boroxine. This process is typically reversible upon exposure to water. While boroxines are also competent coupling partners in Suzuki-Miyaura reactions, their formation can complicate stoichiometry if not accounted for.

Factors Influencing Stability Diagram:

Caption: Factors influencing the stability of the boronic acid.

Recommended Storage and Handling

To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended. This information is based on best practices for boronic acids and data from the Safety Data Sheet of a closely related isomer, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.[5]

| Parameter | Recommendation | Rationale |

| Storage Temperature | Keep refrigerated. | Minimizes thermal degradation and boroxine formation.[5] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation. |

| Container | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Protects from moisture which can lead to protodeboronation and boroxine hydrolysis.[5] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | To prevent chemical decomposition.[5] |

| Handling | Handle in a well-ventilated area or in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. | The compound may cause skin, eye, and respiratory irritation.[5] |

Safety Precautions

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. Based on the Safety Data Sheet for the isomeric 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, the following hazards should be noted[5]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Always consult the specific Safety Data Sheet for the compound you are using and follow all institutional safety guidelines.

Conclusion: A Powerful Tool Requiring Careful Handling

This compound is a potent and versatile reagent for the synthesis of complex biaryl structures. Its unique substitution pattern offers chemists the ability to fine-tune the properties of their target molecules. A thorough understanding of its reactivity, particularly the influence of its methoxy and trifluoromethoxy substituents, is key to designing successful synthetic strategies. Furthermore, strict adherence to proper storage and handling protocols is essential to maintain the integrity of this valuable compound and ensure the reproducibility of experimental results. By following the guidance outlined in this technical guide, researchers can confidently and effectively employ this compound in their synthetic endeavors.

References

-

Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. (2022-08-05). [Link]

-

Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. ResearchGate. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

- WO 2011/014774 A1.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018-09-11). [Link]

-

Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature. [Link]

- United States Patent Application Publication.

-

Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

-

Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. ResearchGate. (2025-08-07). [Link]

- Patent Application Publication.

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. (2018-09-11). [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023-06-16). [Link]

-

Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. (2025-08-06). [Link]

-

Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako Chemicals. [Link]

Sources

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. fishersci.com [fishersci.com]

"solubility of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid in organic solvents"

An In-depth Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. As a valuable building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from closely related analogs, discusses the key physicochemical properties governing its solubility, and presents a robust experimental protocol for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling of this important chemical entity.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, three key functional groups govern its behavior: the boronic acid moiety, the methoxy group, and the trifluoromethoxy group.

-

Boronic Acid Moiety (-B(OH)₂): This is the most influential group. It is polar and can act as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This dual nature suggests good solubility in polar, hydrogen-bonding solvents. However, boronic acids are Lewis acids, not strong Brønsted acids, and have a well-documented tendency to undergo facile dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This equilibrium between the monomeric acid and the more nonpolar boroxine can complicate solubility behavior and is influenced by the solvent, temperature, and presence of water.[3]

-

Methoxy Group (-OCH₃): Located at the ortho position, this group is moderately polar and can act as a hydrogen bond acceptor. Its primary influence is electronic, but it can also participate in intramolecular hydrogen bonding with the adjacent boronic acid hydroxyl group, which may slightly reduce intermolecular interactions and affect solubility.

-

Trifluoromethoxy Group (-OCF₃): This group, positioned para to the methoxy group, is strongly lipophilic and electron-withdrawing. The high electronegativity of the fluorine atoms significantly impacts the electronic character of the aromatic ring.[4] While the oxygen can act as a weak hydrogen bond acceptor, the overall character of the -OCF₃ group increases the molecule's affinity for less polar environments compared to an unsubstituted phenylboronic acid.

A study on isomeric (trifluoromethoxy)phenylboronic acids revealed that the ortho-isomer is the least acidic, a property attributed to steric and electronic effects.[4] This lower acidity can influence its interaction with basic solvents or reagents.

Table 1: Key Physicochemical Properties (Inferred from Analogs)

| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |

|---|---|---|

| Molecular Formula | C₈H₈BF₃O₄ | --- |

| Molecular Weight | ~235.95 g/mol | --- |

| Melting Point | Expected to be a solid at room temp. (Analog: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid melts at 144-148°C[5]) | A relatively high melting point suggests strong crystal lattice energy that must be overcome by solvent-solute interactions for dissolution. |

| Hydrogen Bond Donors | 2 | The two -OH groups are primary sites for interaction with hydrogen bond accepting solvents (e.g., ethers, ketones, DMSO). |

| Hydrogen Bond Acceptors | 4 (2 from -B(OH)₂, 1 from -OCH₃, 1 from -OCF₃) | Allows for interaction with protic and other hydrogen bond donating solvents. |

| LogP (Predicted) | ~0.4 (Based on analog[6]) | A low LogP suggests a balance between hydrophilic and lipophilic character, indicating potential solubility in a range of moderately polar organic solvents. |

| Key Equilibrium | Acid ⇌ Boroxine + H₂O | The formation of the less polar boroxine trimer can increase solubility in nonpolar solvents but may decrease it in highly polar, protic solvents.[2][3] |

Predicted Solubility in Common Organic Solvents

While empirical data is the gold standard, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and published data for similar boronic acids, such as phenylboronic acid.[1][7][8]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Ethers | THF, 1,4-Dioxane, Diethyl Ether, DME | High | Ethers are excellent hydrogen bond acceptors, capable of strongly solvating the boronic acid's -OH groups. Phenylboronic acid shows very high solubility in ethers.[1][8] |

| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, ketones are strong hydrogen bond acceptors and polar, making them effective solvents for boronic acids.[1][7] |

| Aprotic Polar Solvents | DMF, DMSO, Acetonitrile | High to Moderate | These solvents are highly polar and can disrupt the crystal lattice. Their ability to accept hydrogen bonds facilitates dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols can act as both hydrogen bond donors and acceptors. However, they can also react with boronic acids to form boronate esters, which may alter the system. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. The solubility of phenylboronic acid is moderate in chloroform, suggesting it could be a useful solvent for purification or reactions.[1][8] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | These are nonpolar solvents. While the aromatic ring of the solute has an affinity for these solvents, the polar boronic acid group limits overall solubility. Often used in Suzuki reactions where heating is required to achieve sufficient solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low / Insoluble | These nonpolar solvents cannot effectively solvate the polar boronic acid moiety. They are excellent choices as anti-solvents for crystallization.[1][7] |

Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic method is a reliable technique for determining the temperature-dependent solubility of a compound.[2][9] It involves heating a solid-liquid mixture of known composition at a slow, constant rate and identifying the temperature at which the last solid particles dissolve, resulting in a clear solution.

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the boronic acid and organic solvents in a well-ventilated fume hood.[10][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[11]

Materials and Equipment

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Glass vials or test tubes with sealable caps

-

Magnetic stir bars and stir plate

-

Controlled temperature bath (oil or water) with a digital thermometer (±0.1 °C)

-

Luminance probe or a laser pointer and detector to monitor turbidity (visual observation can also be used)

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Solvent Addition: Add a precise mass or volume of the chosen organic solvent to the vial to create a mixture of known composition (mole fraction or mg/mL). Add a small magnetic stir bar.

-

Sealing: Securely seal the vial to prevent solvent evaporation during heating.

-

Heating and Stirring: Place the vial in the temperature-controlled bath on a magnetic stir plate. Begin stirring at a constant, rigorous rate to ensure the mixture is homogenous.

-

Controlled Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure the system remains near thermodynamic equilibrium.[2]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or more accurately by measuring the light transmission through the sample with a luminance probe or laser.[1][9]

-

Record Dissolution Temperature: The temperature at which the solution becomes completely clear is the solubility (or dissolution) temperature for that specific composition. Record this temperature accurately.

-

Data Collection: Repeat steps 1-7 with different compositions of solute and solvent to generate a series of data points.

-

Construct Solubility Curve: Plot the solubility (e.g., in mole fraction) as a function of the dissolution temperature to create a solubility curve for the compound in that specific solvent.

Visualization of Experimental Workflow

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 240139-82-6 CAS MSDS (2-METHOXY-5-TRIFLUOROMETHYLPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

The Trifluoromethoxy Group: Unveiling its Profound Electronic Influence on Boronic Acids in Drug Discovery and Catalysis